1-Methyl-4-(2-benzofuryl)-2-(2-methoxyethylimino)pyrrolidine hydrogen fumarate
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Overview
Description
1-Methyl-4-(2-benzofuryl)-2-(2-methoxyethylimino)pyrrolidine hydrogen fumarate is a complex organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. The compound’s unique structure, which includes a benzofuryl group and a pyrrolidine ring, suggests it could have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(2-benzofuryl)-2-(2-methoxyethylimino)pyrrolidine hydrogen fumarate likely involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the benzofuryl group, and the addition of the methoxyethylimino group. Typical reaction conditions might include the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, cost-effectiveness, and safety. This might include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(2-benzofuryl)-2-(2-methoxyethylimino)pyrrolidine hydrogen fumarate may undergo various types of chemical reactions, including:
Oxidation: The compound could be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions might be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound could undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the specific reaction but might include specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
1-Methyl-4-(2-benzofuryl)-2-(2-methoxyethylimino)pyrrolidine hydrogen fumarate could have a range of scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for 1-Methyl-4-(2-benzofuryl)-2-(2-methoxyethylimino)pyrrolidine hydrogen fumarate would depend on its specific biological or chemical activity. This might involve interactions with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrrolidine derivatives, benzofuryl-containing compounds, or methoxyethylimino-substituted molecules. Examples could include:
- 1-Methyl-4-(2-benzofuryl)pyrrolidine
- 2-(2-Methoxyethylimino)pyrrolidine
- Benzofuryl-substituted imines
Uniqueness
The uniqueness of 1-Methyl-4-(2-benzofuryl)-2-(2-methoxyethylimino)pyrrolidine hydrogen fumarate lies in its specific combination of functional groups and structural features, which could confer unique chemical properties and biological activities not found in similar compounds.
Properties
CAS No. |
94221-88-2 |
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Molecular Formula |
C20H24N2O6 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
4-(1-benzofuran-2-yl)-N-(2-methoxyethyl)-1-methylpyrrolidin-2-imine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C16H20N2O2.C4H4O4/c1-18-11-13(10-16(18)17-7-8-19-2)15-9-12-5-3-4-6-14(12)20-15;5-3(6)1-2-4(7)8/h3-6,9,13H,7-8,10-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
JAPBPDOLJJFUJB-WLHGVMLRSA-N |
Isomeric SMILES |
CN1CC(CC1=NCCOC)C2=CC3=CC=CC=C3O2.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CC(CC1=NCCOC)C2=CC3=CC=CC=C3O2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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